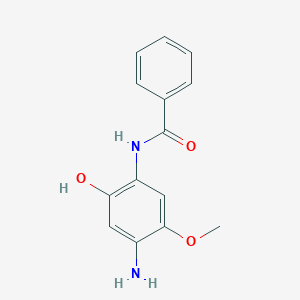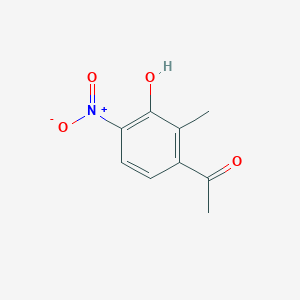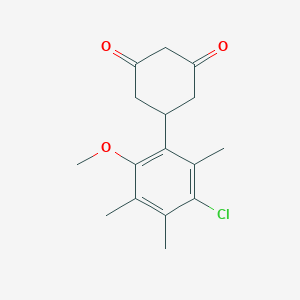![molecular formula C14H11ClINO3 B14400078 Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate CAS No. 87294-13-1](/img/structure/B14400078.png)
Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-iodophenoxy)aniline with methyl chloroformate. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate compound. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenyl rings in the compound can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine or iodine atoms.
科学的研究の応用
Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its effects on biological systems can lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism by which Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors in biological systems, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
- Phenyl N-(3-chloro-4-methylphenyl)carbamate
Uniqueness
Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate is unique due to the presence of both chlorine and iodine atoms on the phenyl rings, which can influence its reactivity and biological activity. This makes it distinct from other carbamate compounds that may lack these halogen substituents.
特性
CAS番号 |
87294-13-1 |
|---|---|
分子式 |
C14H11ClINO3 |
分子量 |
403.60 g/mol |
IUPAC名 |
methyl N-[3-chloro-4-(4-iodophenoxy)phenyl]carbamate |
InChI |
InChI=1S/C14H11ClINO3/c1-19-14(18)17-10-4-7-13(12(15)8-10)20-11-5-2-9(16)3-6-11/h2-8H,1H3,(H,17,18) |
InChIキー |
FLOOSRUQIYVZTP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)

![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)

![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)

![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)


